N-(2,3-dimethylphenyl)-2-nitrobenzamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) attached to a benzamide structure, which is further substituted with a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-nitrobenzamide typically involves the reaction of 2,3-dimethylaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-amino-N-(2,3-dimethylphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(2,3-dimethylphenyl)-2-chlorobenzamide: Contains a chlorine atom instead of a nitro group.
N-(2,3-dimethylphenyl)-2-methylbenzamide: Contains a methyl group instead of a nitro group.
Uniqueness
N-(2,3-dimethylphenyl)-2-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making the compound useful in various synthetic and biological applications.
Biological Activity
N-(2,3-dimethylphenyl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a nitro group attached to a benzamide structure, which contributes to its unique chemical properties. The presence of the dimethyl-substituted phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
- Molecular Formula : C12H12N2O3
- Molecular Weight : Approximately 230.24 g/mol
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains. The compound's nitro group is often linked to antimicrobial activity through mechanisms involving the generation of reactive intermediates that disrupt cellular processes.
- Anticancer Activity : There is evidence supporting its role as an anticancer agent. The compound may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets in biological systems:
- Bioreduction of Nitro Group : The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
- Target Interaction : The compound may inhibit or activate specific enzymes or receptors involved in critical cellular pathways, potentially affecting cell proliferation and survival .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3,4-dimethylphenyl)-2-nitrobenzamide | Nitro group at 2-position; dimethyl at 3 & 4 | Potential anti-inflammatory and anticancer effects |
N-(3,5-dimethylphenyl)-2-nitrobenzamide | Nitro group at 2-position; dimethyl at 3 & 5 | Similar antimicrobial activity; further studies needed |
N-(2,3-dimethylphenyl)-4-fluoro-2-nitrobenzamide | Fluoro group instead of dimethyl | Different reactivity and potential efficacy against cancer |
Case Studies and Research Findings
Several studies have explored the biological activity of nitrobenzamides similar to this compound:
- Anticancer Mechanisms : A study demonstrated that compounds with similar structures induced apoptosis in human cancer cell lines through oxidative stress pathways. The nitro group played a crucial role in generating reactive oxygen species (ROS), leading to cellular damage and death.
- Antimicrobial Efficacy : Research highlighted the antimicrobial properties of nitro-substituted benzamides against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or function.
- Drug Development Applications : The compound has been investigated as a lead molecule in drug discovery programs targeting specific diseases such as leishmaniasis and other infections where traditional therapies are ineffective .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-5-8-13(11(10)2)16-15(18)12-7-3-4-9-14(12)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWVERJFVNTIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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